Specific Optical Rotation: (S)-Enantiomer vs. Racemate and (R)-Enantiomer
The (S)-2-methylbutanoyl chloride exhibits a specific optical rotation [α]22D of +10.1 (c 0.54, CHCl₃), providing a direct, quantitative chiroptical fingerprint . The racemic 2-methylbutanoyl chloride (CAS 57526-28-0), supplied by Sigma-Aldrich as catalog 476471 with 97% assay, shows [α]D = 0° by definition, as it contains equal quantities of both enantiomers . The (R)-enantiomer, based on the principle of equal and opposite rotation for enantiomeric pairs, is expected to display [α]D ≈ −10.1 under identical conditions (class-level inference) . This 10.1° specific rotation differential per unit concentration and path length is the most fundamental identity verification parameter and is entirely absent from achiral purity assays such as GC or titrimetric analysis.
| Evidence Dimension | Specific optical rotation [α]D at specified concentration and solvent |
|---|---|
| Target Compound Data | [α]22D +10.1 (c 0.54, CHCl₃); confirmed by 1H NMR, 13C NMR, and HRMS |
| Comparator Or Baseline | Racemic 2-methylbutanoyl chloride (Sigma 476471): [α]D = 0°. (R)-2-methylbutanoyl chloride (CAS 101400-29-7): [α]D ≈ −10.1 (class-level inference from enantiomeric relationship) |
| Quantified Difference | Δ[α]D = +10.1° (S vs. racemate); Δ[α]D ≈ 20.2° (S vs. R) |
| Conditions | Polarimetry at 22 °C, c = 0.54 g/100 mL in CHCl₃, sodium D-line (589 nm); compound identity confirmed by 1H NMR (500 MHz, CDCl₃), 13C NMR (125 MHz, CDCl₃), and HRMS (ESI) |
Why This Matters
Without optical rotation specification, a purchaser cannot verify that the received material is the (S)-enantiomer rather than the racemate or (R)-enantiomer, as achiral purity assays (GC, titration) cannot distinguish enantiomers.
